molecular formula C20H15N5O2S2 B2433761 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-39-7

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2433761
CAS No.: 1021075-39-7
M. Wt: 421.49
InChI Key: HYHNJUZTGZNGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that features a benzothiazole moiety, a pyridazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyridazine Ring: The pyridazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a suitable pyridazine precursor.

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines or alcohols, depending on the specific functional group targeted.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in the development of new drugs.

Medicine

In medicinal chemistry, this compound is being explored for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole moiety and have similar biological activities.

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxamide have similar structural features and applications.

    Benzamide Derivatives: Compounds like N-(2-benzoylphenyl)benzamide are structurally related and used in similar contexts.

Uniqueness

What sets N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide apart is its unique combination of these three moieties, which allows for a broader range of chemical reactions and potential applications. This structural uniqueness can lead to enhanced biological activity and specificity compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S2/c26-17(23-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16(24-25-18)22-19(27)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNJUZTGZNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.